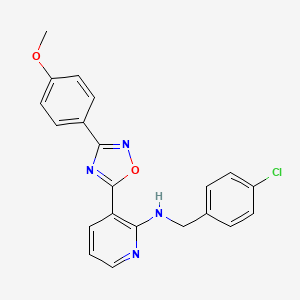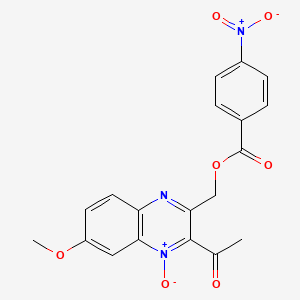
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense mechanisms against oxidative stress. It is a potential target for the development of chemotherapeutic agents due to its involvement in cancer cell metabolism.
Mecanismo De Acción
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide functions as a flavoprotein that catalyzes the reduction of quinones to hydroquinones, thereby preventing the formation of reactive oxygen species. It also plays a role in the detoxification of xenobiotics and the regulation of cellular redox balance. The inhibition of this compound leads to the accumulation of quinones, which can result in oxidative stress and DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect against oxidative stress and carcinogenesis. It has also been implicated in the regulation of cell proliferation and apoptosis. The overexpression of this compound has been associated with resistance to chemotherapy, while the inhibition of this compound has been shown to sensitize cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments include its well-characterized mechanism of action and its potential as a target for the development of chemotherapeutic agents. However, the limitations include the lack of specificity of this compound inhibitors and the potential for off-target effects.
Direcciones Futuras
For research on 2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide include the development of more specific inhibitors, the identification of novel substrates, and the investigation of the role of this compound in other diseases, such as neurodegenerative disorders. The potential use of this compound inhibitors in combination with other chemotherapeutic agents is also an area of interest.
Métodos De Síntesis
The synthesis of 2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-methoxyquinoxaline with 4-nitrobenzyl bromide in the presence of sodium hydride. The resulting intermediate is then treated with sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied in the field of cancer research. It has been found to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. The inhibition of this compound has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy. This compound has also been implicated in the metabolism of certain drugs, such as mitomycin C and menadione, which are activated by this compound and result in the generation of reactive oxygen species that induce cell death.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-11(23)18-16(20-15-8-7-14(28-2)9-17(15)21(18)25)10-29-19(24)12-3-5-13(6-4-12)22(26)27/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPQPZHOVSJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

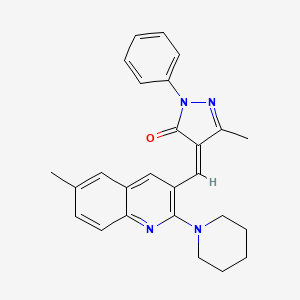
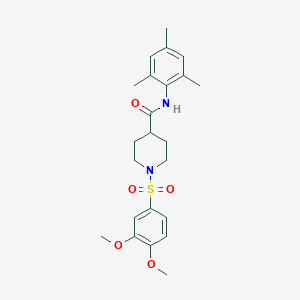
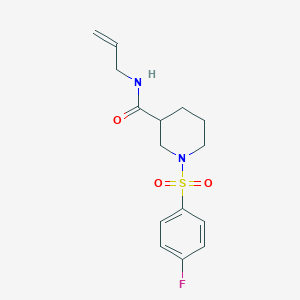


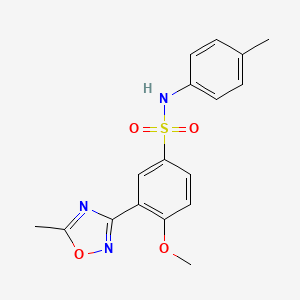
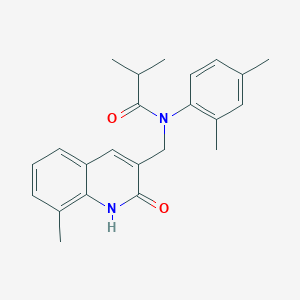

![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)

